Structural Uniqueness: 4-Methyl Quaternary Carbon vs. Des-Methyl Analog
CAS 1134741-37-9 contains a 4-methyl substituent on the piperidine ring, creating a quaternary carbon center directly adjacent to the carbonyl linkage. The dominant commercial analog, CAS 63214-56-2 [(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride], lacks this methyl group and instead bears a tertiary C–H at the piperidine 4-position . This structural difference is confirmed by distinct InChI Keys: NIOSITOMRGSHSR-UHFFFAOYSA-N (target) versus JYYMLZLAIOASOM-UHFFFAOYSA-N (comparator) [1]. The quaternary center eliminates a hydrogen-bond donor at this position and restricts rotational freedom around the piperidine–carbonyl bond, resulting in a more constrained conformational ensemble compared to the des-methyl analog .
| Evidence Dimension | Piperidine ring substitution pattern (presence/absence of 4-methyl group) |
|---|---|
| Target Compound Data | 4-Methyl substituent present; quaternary carbon at piperidine 4-position; InChI Key NIOSITOMRGSHSR-UHFFFAOYSA-N |
| Comparator Or Baseline | CAS 63214-56-2: no 4-methyl; tertiary C–H at piperidine 4-position; InChI Key JYYMLZLAIOASOM-UHFFFAOYSA-N |
| Quantified Difference | Presence vs. absence of one methyl group; conversion of tertiary to quaternary carbon; distinct InChI Key identity |
| Conditions | Structural comparison at the molecular topology level (2D/3D structure) |
Why This Matters
The 4-methyl quaternary center generates a structurally distinct chemical entity whose biological target engagement, metabolic stability, and off-rate kinetics cannot be inferred from SAR studies performed on the des-methyl analog CAS 63214-56-2.
- [1] Molbase. (n.d.). (4-methylpiperazin-1-yl)-(4-methylpiperidin-4-yl)methanone;dihydrochloride – Compound Information (CAS 1134741-37-9). Retrieved from https://qiye.molbase.cn/d17603/448618 View Source
